molecular formula C20H21N7O B10984444 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

Cat. No.: B10984444
M. Wt: 375.4 g/mol
InChI Key: SUERIZKYOIQPMH-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a benzamide group through an ethyl chain, with an additional tetraazole ring attached to the benzamide. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative, the benzimidazole ring is formed through a cyclization reaction.

    Alkylation: The benzimidazole is then alkylated using an ethyl halide to introduce the ethyl chain.

    Formation of Benzamide: The alkylated benzimidazole is reacted with 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid or its derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole and tetraazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and tetraazole rings.

    Reduction: Reduced forms of the benzimidazole and tetraazole rings.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-methyl-2H-1,2,3,4-tetraazol-5-yl)benzamide
  • N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-ethyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is unique due to the presence of the isopropyl group on the tetraazole ring, which may confer distinct steric and electronic properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C20H21N7O/c1-13(2)27-25-19(24-26-27)14-7-9-15(10-8-14)20(28)21-12-11-18-22-16-5-3-4-6-17(16)23-18/h3-10,13H,11-12H2,1-2H3,(H,21,28)(H,22,23)

InChI Key

SUERIZKYOIQPMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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